molecular formula C28H29N3O3S2 B11518242 4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11518242
M. Wt: 519.7 g/mol
InChI Key: UGIGYIZBQFKQNL-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core, a benzothiazole ring, and a butoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable leaving group, such as a halide or tosylate.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the benzothiazole derivative with a suitable amine, such as aniline, under appropriate conditions.

    Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzamide core using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amines and thiols derivatives.

Scientific Research Applications

4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[2-oxo-2-((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)ethyl]benzamide
  • 4-butoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
  • 4-butoxy-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide

Uniqueness

4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzothiazole ring and the butoxy group differentiates it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

4-butoxy-N-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H29N3O3S2/c1-3-4-16-34-23-13-10-21(11-14-23)27(33)30-22-12-15-24-25(17-22)36-28(31-24)35-18-26(32)29-19(2)20-8-6-5-7-9-20/h5-15,17,19H,3-4,16,18H2,1-2H3,(H,29,32)(H,30,33)

InChI Key

UGIGYIZBQFKQNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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